molecular formula C18H20N2O5 B2893843 N1-(3,4-dimethoxyphenyl)-N2-(3-methoxybenzyl)oxalamide CAS No. 839680-92-1

N1-(3,4-dimethoxyphenyl)-N2-(3-methoxybenzyl)oxalamide

Cat. No.: B2893843
CAS No.: 839680-92-1
M. Wt: 344.367
InChI Key: CGKFVFBKCAZOQN-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenyl)-N2-(3-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C18H20N2O5 and its molecular weight is 344.367. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Investigation

  • Synthesis Methodologies : A novel one-pot synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method is high yielding and simplifies the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Structural Characterization

  • Intramolecular Hydrogen Bonding : N,N′-bis(2-hydroxyphenyl)oxamide and other derivatives have been synthesized and studied for their structural properties. These compounds are stabilized by intramolecular three-center hydrogen bonding between the amide proton and two oxygen atoms (Martínez-Martínez et al., 1998).

Photolabile Polymers

  • Light-Switchable Polymer : A novel cationic polymer with photolabile o-nitrobenzyl carboxymethyl pendant moiety has been developed. This polymer can be transformed to a zwitterionic form upon irradiation, demonstrating potential applications in controlled DNA release and antibacterial activities (Sobolčiak et al., 2013).

Chemical Reactivity and Stability

  • Reactivity of Carbene Compounds : The oxalamide-based carbene's reactivity was explored, demonstrating its potential in cyclopropanation reactions, forming selenides and in the formation of intensly fluorescing dimerization products. These findings suggest diverse chemical applications (Braun et al., 2012).

Oxamate Ion Promoted Unblocking

  • Action of Oximates : The N1, N1, N3, N3-tetramethylguanidinium salts of various oximes have been investigated for their ability to unblock oligonucleotide aryl esters. These studies provide insights into the specific reactivity of these compounds with potential applications in nucleic acid research (Reese & Zard, 1981).

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-23-14-6-4-5-12(9-14)11-19-17(21)18(22)20-13-7-8-15(24-2)16(10-13)25-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKFVFBKCAZOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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